N-[(4-methyl-6-oxo-2-sulfanylpyrimidin-1(6H)-yl)methyl]thiophene-2-carboxamide
Description
N-[(4-Methyl-6-oxo-2-sulfanylpyrimidin-1(6H)-yl)methyl]thiophene-2-carboxamide is a heterocyclic compound featuring a pyrimidinone core fused with a thiophene carboxamide moiety. Its structure includes a 4-methyl substituent on the pyrimidinone ring and a sulfhydryl (-SH) group at position 2, which may contribute to its reactivity and biological activity.
Properties
Molecular Formula |
C11H11N3O2S2 |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-[(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H11N3O2S2/c1-7-5-9(15)14(11(17)13-7)6-12-10(16)8-3-2-4-18-8/h2-5H,6H2,1H3,(H,12,16)(H,13,17) |
InChI Key |
ZKWQELHEUDZLIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=S)N1)CNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methyl-6-oxo-2-sulfanylpyrimidin-1(6H)-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions
-
Thiophene-2-carboxamide Preparation
Starting Material: Thiophene-2-carboxylic acid.
Reagents: Ammonia or an amine derivative.
Conditions: The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent like thionyl chloride.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Mild to moderate temperatures, often in an aqueous or organic solvent.
Products: Oxidized derivatives of the thiophene or pyrimidine rings.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Typically carried out at low temperatures in an inert atmosphere.
Products: Reduced forms of the carbonyl groups present in the compound.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the substituent being introduced, often requires a catalyst.
Products: Substituted derivatives at the thiophene or pyrimidine rings.
Scientific Research Applications
Chemistry
In organic synthesis, N-[(4-methyl-6-oxo-2-sulfanylpyrimidin-1(6H)-yl)methyl]thiophene-2-carboxamide is used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
This compound has shown potential in biological studies, particularly in enzyme inhibition and as a ligand in receptor studies. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological research.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects. They are investigated for anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the materials science industry, this compound is used in the development of organic semiconductors and conductive polymers. Its electronic properties are harnessed in the fabrication of electronic devices.
Mechanism of Action
The mechanism by which N-[(4-methyl-6-oxo-2-sulfanylpyrimidin-1(6H)-yl)methyl]thiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule.
Comparison with Similar Compounds
Compound 52 (N-(5-{[(1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)thio]methyl})-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide)
- Structural Differences: Replaces the pyrimidinone core with a triazole-thiadiazole hybrid.
- Activity: Demonstrates broad-spectrum antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa (MIC values: 8–32 µg/mL) .
- Key Insight: The triazole-thiadiazole moiety enhances membrane permeability compared to the pyrimidinone scaffold in the target compound, suggesting divergent mechanisms of action.
Pyrimidinone Derivatives with Alkylation Modifications
2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides
Crystalline Forms and Pharmaceutical Compositions
5-Chloro-N-[(5S)-2-Oxo-3-[4-(5,6-dihydro-4H-1,2,4-triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl)methyl]thiophene-2-carboxamide methanesulfonate
Thieno[2,3-d]pyrimidine Carboxamides
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides
- Synthesis : Derived from cyclocondensation of thioureas with thiophene precursors.
- Activity : Exhibits moderate antifungal and anticancer properties, attributed to the thioxo group and aryl substituents.
- Contrast: The target compound lacks the fused thieno-pyrimidine system, which may limit its conformational rigidity and bioactivity .
Data Table: Comparative Analysis of Key Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
